molecular formula C30H30N6O3S2 B11525078 ethyl 6-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

ethyl 6-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11525078
M. Wt: 586.7 g/mol
InChI Key: PNQWZSFIFVHOAC-UHFFFAOYSA-N
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Description

  • The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole family, which is a class of aromatic heterocyclic compounds.
  • Indole derivatives have diverse biological activities and are found in many synthetic drug molecules. They exhibit antiviral, anti-inflammatory, anticancer, antioxidant, and other properties .
  • Our compound features a fused [1,2,4]triazino[5,6-b]indole core, which contributes to its unique structure.
  • Preparation Methods

    • Synthetic routes for this compound involve several steps. One approach starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by methanesulfonic acid (MsOH) under reflux in methanol. This yields the tricyclic indole structure .
    • Industrial production methods may vary, but researchers typically optimize these routes for scalability and efficiency.
  • Chemical Reactions Analysis

    • Our compound can undergo various reactions due to its indole scaffold. Some common types include:

        Electrophilic substitution: Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization.

        Functional group transformations: These reactions modify specific functional groups on the indole ring.

    • Common reagents include Lewis acids, strong bases, and oxidizing agents. Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Researchers explore indole derivatives for their diverse properties, including drug development and materials science.

      Biology: Indole compounds play roles in plant hormones (e.g., indole-3-acetic acid) and microbial signaling.

      Medicine: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.

      Industry: Indole derivatives find applications in dyes, fragrances, and agrochemicals.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds with this exact structure, we can compare it to other indole derivatives.
    • For uniqueness, consider its fused triazino[5,6-b]indole core and the specific substituents.

    Properties

    Molecular Formula

    C30H30N6O3S2

    Molecular Weight

    586.7 g/mol

    IUPAC Name

    ethyl 6-methyl-2-[[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

    InChI

    InChI=1S/C30H30N6O3S2/c1-3-39-29(38)25-21-14-15-35(2)17-23(21)41-28(25)31-24(37)18-40-30-32-27-26(33-34-30)20-11-7-8-12-22(20)36(27)16-13-19-9-5-4-6-10-19/h4-12H,3,13-18H2,1-2H3,(H,31,37)

    InChI Key

    PNQWZSFIFVHOAC-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3

    Origin of Product

    United States

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